Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+)
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Overview
Description
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) is a complex organometallic compound that combines cyclopentane, oxolane (tetrahydrofuran), trifluoromethanesulfonate, and zirconium ions.
Preparation Methods
The synthesis of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) typically involves the reaction of cyclopentane and oxolane with trifluoromethanesulfonate and zirconium salts. One common method is the co-precipitation technique, where the reactants are mixed in a solvent, and the product is precipitated out by adjusting the pH or adding a precipitating agent . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of zirconium hydrides.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. The trifluoromethanesulfonate group enhances its reactivity by stabilizing the transition states of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) can be compared with other similar compounds, such as:
Cyclopentadienylzirconium(IV) bis(trifluoromethanesulfonate): This compound also contains zirconium and trifluoromethanesulfonate groups but differs in its cyclopentadienyl ligand.
Copper(I) trifluoromethanesulfonate benzene complex: This compound contains copper instead of zirconium and is used in different catalytic applications.
The uniqueness of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) lies in its combination of cyclopentane and oxolane ligands, which provide distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H28F6O7S2Zr |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) |
InChI |
InChI=1S/2C5H10.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2 |
InChI Key |
GJCXNHOMFOJVNP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCOC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2] |
Origin of Product |
United States |
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